molecular formula C10H8FNO2S B116082 Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate CAS No. 144899-95-6

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B116082
CAS No.: 144899-95-6
M. Wt: 225.24 g/mol
InChI Key: WOWVQQVKSSAEDP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS: 144899-95-6, molecular formula: C₁₀H₈FNO₂S) is a heterocyclic building block with significant applications in medicinal chemistry and drug discovery. It serves as a key intermediate in synthesizing bioactive molecules, particularly antiviral agents. For example, it is a precursor in the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a novel inhibitor of hepatitis B virus (HBV) . The compound’s structure has been confirmed via single-crystal X-ray analysis, Hirshfeld surface studies, and spectroscopic techniques (¹H NMR, ¹³C NMR, IR, LC-MS) . Its purity (>90%) and commercial availability make it a valuable reagent for research .

Properties

IUPAC Name

methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWVQQVKSSAEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374899
Record name Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144899-95-6
Record name Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144899-95-6
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Preparation Methods

Synthesis of Methyl 3-Amino-4-Fluorobenzo[b]thiophene-2-Carboxylate (Precursor)

The initial precursor, this compound (1 ), is synthesized via a multi-step protocol starting from commercially available substrates. As reported by, diazotization of the amino group is achieved using sodium nitrite in a hydrochloric acid and glacial acetic acid mixture at -10°C to -5°C. This step generates a reactive diazonium intermediate, which is subsequently treated with sulfur dioxide to yield methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2 ). The chlorosulfonyl intermediate is highly reactive and proceeds without purification to the next stage.

Amination with Morpholine

Compound 2 undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 60°C for 1 hour. This step replaces the chlorosulfonyl group with a morpholinosulfonyl moiety, yielding the target compound (4 ) in 72% isolated yield after recrystallization from aqueous isopropanol. The reaction’s efficiency is attributed to DMF’s high polarity, which stabilizes the transition state and facilitates sulfonamide bond formation.

Analytical Validation

The structure of 4 is confirmed via UV-Vis, IR, and multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F). X-ray crystallography further validates the spatial arrangement, revealing a planar benzo[b]thiophene core with the morpholinosulfonyl group oriented perpendicular to the ring. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 3.90 (s, 3H, COOCH₃), 3.70–3.40 (m, 8H, morpholine), 7.20–7.60 (m, 3H, aromatic).

  • ¹⁹F NMR : δ -112.5 ppm (CF group).

Transition-Metal-Free One-Pot Synthesis

Reaction Design and Optimization

A novel one-pot methodology eliminates the need for transition-metal catalysts, leveraging Cs₂CO₃ as a base in dimethyl sulfoxide (DMSO). The protocol involves reacting 2-fluorobenzonitrile with 1-hydroxypropan-2-one at room temperature, achieving cyclization to form the benzo[b]thiophene core. After screening bases and solvents, Cs₂CO₃ in DMSO yields the highest efficiency (76%), attributed to its strong basicity and ability to deprotonate intermediates.

Mechanistic Insights

The reaction proceeds through nucleophilic aromatic substitution, where the hydroxyl group of 1-hydroxypropan-2-one attacks the electron-deficient carbon adjacent to the nitrile group. Subsequent cyclization and elimination of water afford the fused thiophene ring. Ammonia workup ensures deprotection of the amine group, yielding the final product.

Characterization Data

  • Melting Point : 237–238°C.

  • ¹H NMR (CDCl₃) : δ 7.59–7.56 (m, 1H), 7.52–7.46 (m, 1H), 7.42–7.40 (d, J = 8.1 Hz, 1H), 5.59 (s, 2H, NH₂), 3.93 (s, 3H, COOCH₃).

  • X-ray Crystallography : Confirms coplanarity of the carboxylate and amine groups, with intramolecular hydrogen bonding stabilizing the structure.

Alternative Approaches and Comparative Analysis

Amination via Hydroxylamine Hydrochloride

A related synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate employs hydroxylamine hydrochloride and cyanuric chloride in DMF. Although the methyl substituent differs, the method’s high yield (96.5%) underscores the utility of hydroxylamine in introducing amine groups, potentially applicable to fluoro analogs with modified conditions.

Reaction Efficiency and Scalability

Yield Comparison Across Methods

MethodYield (%)Temperature (°C)Key Reagent
Diazotization-Sulfonation7260Morpholine
One-Pot Synthesis7625Cs₂CO₃
Hydroxylamine Route96.570–90Hydroxylamine HCl

The hydroxylamine method, while efficient for methyl derivatives, requires optimization for fluorine compatibility. The one-pot approach offers operational simplicity but moderate yields, whereas diazotization ensures higher functional group tolerance.

Structural and Electronic Effects

Impact of Fluorine Substitution

Fluorine’s electronegativity enhances the electrophilicity of the thiophene ring, facilitating nucleophilic attacks during amination. This effect is evident in the one-pot synthesis, where Cs₂CO₃ deprotonates intermediates more effectively in fluorinated systems.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) are critical for stabilizing charged intermediates. Cs₂CO₃ outperforms K₂CO₃ or Et₃N in one-pot reactions due to its stronger basicity and solubility in DMSO .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Benzo[b]thiophene-2-Carboxylates

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate 3-amino, 4-fluoro C₁₀H₈FNO₂S 225.24 HBV inhibitor precursor
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate 3-bromo, 4-(4-methoxyphenyl) C₁₉H₁₅BrO₃S 415.29 Synthetic intermediate for heterocycles
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-amino, 4-methyl C₇H₉NO₂S 171.22 Antimicrobial research
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Tetrahydro ring system C₁₀H₁₃NO₂S 211.28 CNS drug development

Key Observations:

Substituent Influence on Reactivity: The fluoro substituent in the target compound enhances electrophilic substitution reactivity, facilitating sulfonation and coupling reactions (e.g., with morpholine to yield sulfonamide derivatives) . In contrast, bromo substituents (as in ) favor nucleophilic aromatic substitution but require harsher conditions.

Biological Activity: The target compound’s fluoro and sulfonamide derivatives exhibit anti-HBV activity by targeting viral replication pathways . Analogues like methyl 3-amino-4-methylthiophene-2-carboxylate are explored for antibacterial and antioxidant properties, though their mechanisms differ .

Synthetic Utility :

  • The tetrahydrobenzo[b]thiophene derivative () is tailored for CNS applications due to its improved solubility and reduced ring strain.

Physicochemical Properties

Table 2: Analytical Data Comparison

Compound Melting Point (°C) Purity (%) LC-MS Retention Time (min) Elemental Analysis (C/H/N)
This compound Not reported >90 10.02 (tr) Not explicitly reported
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate Not reported >95 Not reported Calcd: C 63.15, H 4.24, N 7.36; Found: C 62.85, H 4.48, N 7.25
  • The target compound’s LC-MS retention time (10.02 min) aligns with its moderate polarity, while brominated analogues (e.g., ) exhibit higher molecular weights but similar chromatographic behavior .

Biological Activity

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a heterocyclic structure, which contributes to its unique chemical properties. The presence of the fluorine atom enhances both metabolic stability and binding affinity to various biological targets, making it a promising candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases and receptors. Its mechanism of action includes:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites, thus blocking substrate access and subsequent biochemical reactions.
  • Receptor Modulation : It may also modulate receptor activities, influencing various signaling pathways involved in disease processes.

Antimicrobial Properties

Research has indicated that derivatives of benzo[b]thiophene compounds exhibit antimicrobial activities. For instance, studies have shown that certain analogs demonstrate significant inhibitory effects against Staphylococcus aureus , which is crucial in developing new antibiotics .

Antiviral Activity

This compound has been evaluated for its antiviral potential. A study highlighted its effectiveness as an inhibitor of hepatitis B virus (HBV), showcasing nanomolar inhibitory activity in vitro against HBV-infected human hepatoma cells (HepG2)【4】. This positions the compound as a potential candidate for further antiviral drug development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been extensively studied, revealing insights into its structure-activity relationships. Variations in substituents on the aromatic ring significantly affect biological activity. For example, compounds with different halogen substitutions were tested for their antibacterial efficacy, yielding valuable data on their potency and selectivity【5】【6】.

CompoundActivityMIC (µg/mL)Comments
II.bAntistaphylococcal≥ 128Shows weak activity against S. aureus
III.dNo activity-No significant antibacterial effect observed
IV.aAntiviral (HBV)NanomolarEffective in HepG2 model

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicated that while some derivatives exhibited promising anti-cancer properties, careful evaluation is necessary to balance efficacy with cytotoxicity【3】【4】.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate, and how are intermediates optimized?

The synthesis begins with the preparation of this compound (1 ) via established methods, followed by diazotization and treatment with SO₂ to yield methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2 ). Intermediate 2 is typically used without purification and further reacted with morpholine in DMF to form advanced derivatives. Optimization focuses on reaction time, temperature (ambient to 60°C), and stoichiometric control of SO₂ to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are data inconsistencies resolved?

Key techniques include:

  • ¹H/¹³C NMR to confirm substituent positions and aromaticity.
  • IR spectroscopy to verify functional groups (e.g., sulfonyl chloride stretches at ~1370 cm⁻¹).
  • UV-Vis to assess conjugation effects. Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating reactions under anhydrous conditions, verifying solvent purity, and cross-referencing with X-ray crystallography when available .

Advanced Research Questions

Q. How do fluorine and amino substituents influence the compound’s reactivity and electronic properties?

The fluorine atom at the 4-position enhances electrophilic substitution resistance due to its electron-withdrawing nature, directing further functionalization to the 3-position. The amino group at the 3-position acts as a nucleophilic site, enabling diazotization and sulfonation. Computational studies (e.g., DFT) show that these substituents reduce the HOMO-LUMO gap by 0.8–1.2 eV compared to non-fluorinated analogs, increasing reactivity in charge-transfer applications .

Q. What advanced catalytic methods enable functionalization of the benzo[b]thiophene core?

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the thiophene ring using boronic acids, though steric hindrance from the carboxylate group requires bulky ligands (e.g., XPhos) for efficiency.
  • Samarium(II) iodide (SmI₂)-mediated couplings facilitate reductive alkylation of carbonyl groups, enabling stereoselective synthesis of polycyclic derivatives. For example, SmI₂/HMPA promotes coupling with benzyl ketones to form tetraphenyl-fused structures .

Q. How can contradictory data in reaction yields or regioselectivity be systematically addressed?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor sulfonation at the 3-position, while non-polar solvents (toluene) may lead to side reactions.
  • Catalyst loading : Overloading Pd catalysts (>5 mol%) can reduce yield due to colloidal aggregation. Mitigation involves controlled reagent addition, in-situ monitoring (e.g., TLC/HPLC), and mechanistic studies (e.g., kinetic isotope effects) to identify rate-determining steps .

Methodological Guidance

Q. What strategies improve the purity of sulfonated intermediates during synthesis?

  • Chromatographic purification : Use silica gel with ethyl acetate/hexane (3:7) to isolate methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2 ), achieving >95% purity.
  • Recrystallization : Dissolve crude 2 in hot dichloromethane, then slowly add n-hexane to precipitate pure product.
  • HPLC analysis : Employ a C18 column with acetonitrile/water (70:30) to confirm purity and detect trace impurities (<0.5%) .

Q. How is the compound’s bioactivity assessed in drug discovery contexts?

  • Kinase inhibition assays : Test derivatives against STAT3 or p38 MAPK using fluorescence polarization.
  • Molecular docking : Compare binding affinities of the fluorobenzo[b]thiophene core with protein targets (e.g., hepatitis B virus polymerase) using AutoDock Vina.
  • ADMET profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate

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